2-Chloro-6-iodoquinazoline

CAS No.: 1388040-50-3

Cat. No.: VC8237138

Molecular Formula: C8H4ClIN2

Molecular Weight: 290.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1388040-50-3 |

|---|---|

| Molecular Formula | C8H4ClIN2 |

| Molecular Weight | 290.49 g/mol |

| IUPAC Name | 2-chloro-6-iodoquinazoline |

| Standard InChI | InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H |

| Standard InChI Key | LAUKCAVOBZFWQZ-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC(=NC=C2C=C1I)Cl |

| Canonical SMILES | C1=CC2=NC(=NC=C2C=C1I)Cl |

Introduction

Structural and Chemical Properties

Molecular Identity and Physical Characteristics

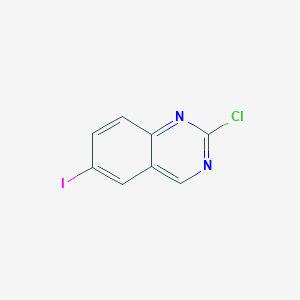

2-Chloro-6-iodoquinazoline (CAS 74173-76-5) is a bicyclic aromatic compound with the molecular formula C₈H₃ClIN₂ and a molecular weight of 324.933 g/mol . Its density is reported as 2.083 g/cm³, and it exhibits a boiling point of 353.27°C at standard atmospheric pressure . The compound’s structure features a quinazoline backbone substituted with chlorine and iodine at the 2- and 6-positions, respectively (Figure 1).

Table 1: Key Physical Properties of 2-Chloro-6-iodoquinazoline

| Property | Value |

|---|---|

| Molecular Formula | C₈H₃ClIN₂ |

| Molecular Weight | 324.933 g/mol |

| Density | 2.083 g/cm³ |

| Boiling Point | 353.27°C |

| Exact Mass | 323.872 g/mol |

| LogP (Partition Coefficient) | 3.54 |

The LogP value of 3.54 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . The compound’s polar surface area (PSA) is 25.78 Ų, reflecting limited hydrogen-bonding capacity .

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level have provided insights into the compound’s electronic structure. The C(6)-I bond dissociation energy is calculated as 66.45 kcal/mol, significantly weaker than the C(2)-Cl bond (83.14 kcal/mol) . This disparity explains the preferential reactivity of the iodine substituent in cross-coupling reactions . UV-Vis spectroscopy reveals absorption maxima in the 280–320 nm range, attributed to π→π* transitions of the conjugated quinazoline system .

Synthetic Methodologies

Direct Synthesis from Quinazolinone Precursors

A widely employed route involves the iodination of 2-arylquinazolin-4(3H)-ones followed by aromatization. For example:

-

Iodination: Treatment of 2-arylquinazolin-4(3H)-ones with molecular iodine (2 equiv.) in ethanol under reflux yields 6-iodoquinazolin-4(3H)-ones .

-

Aromatization: Subsequent reaction with phosphorus oxychloride (POCl₃) and triethylamine converts the 4-hydroxy group to chlorine, producing 2-chloro-6-iodoquinazoline in >85% yield .

Key Reaction:

Regioselective Functionalization

The iodine atom at C-6 undergoes Sonogashira coupling with terminal alkynes under palladium catalysis. For instance, reaction with phenylacetylene in the presence of PdCl₂(PPh₃)₂/CuI yields 6-(phenylethynyl)-2-chloroquinazoline with >90% regioselectivity . The C(2)-Cl bond remains intact under these conditions due to its higher bond dissociation energy .

Reactivity and Derivative Formation

Cross-Coupling Reactions

The C(6)-I bond’s lability enables diverse transformations:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives.

-

Buchwald-Hartwig Amination: Substitution with amines generates 6-amino-2-chloroquinazolines.

Photophysical Behavior

Studies in solvents of varying polarity (e.g., dichloromethane, methanol) reveal solvatochromic effects. In dichloromethane, emission occurs at 480–495 nm (quantum yield Φ = 0.15–0.32), while addition of trifluoroacetic acid (TFA) induces a bathochromic shift due to protonation of the quinazoline nitrogen .

Table 2: Photophysical Properties in Dichloromethane

| Derivative | λₐbs (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | Φ |

|---|---|---|---|---|

| 6-Phenylethynyl-2-chloro | 310 | 485 | 11,400 | 0.28 |

| 6-(4-MeO-C₆H₄-ethynyl) | 318 | 492 | 10,900 | 0.32 |

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The compound’s tunable emission profiles make it a candidate for blue-green emitters. Derivatives with electron-donating groups (e.g., methoxy) show enhanced quantum yields, critical for device efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume